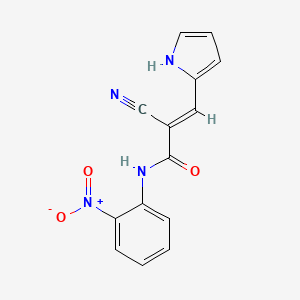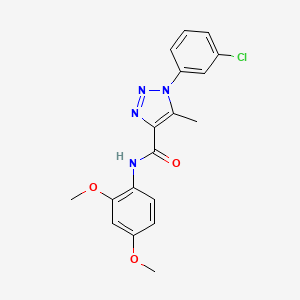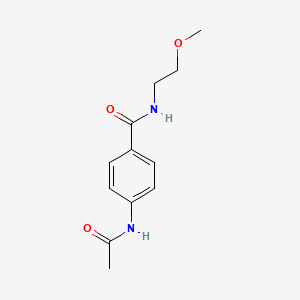
diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate
Overview
Description
Diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate, also known as CDPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDPC belongs to the family of cyclohexane-1,2-dicarboxylate derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and ion channels in the body. diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has also been found to modulate the activity of GABA receptors, which are important targets for anticonvulsant drugs.
Biochemical and Physiological Effects:
diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has been found to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in the body. diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has also been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are important for the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
Diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has also been found to exhibit good solubility in various solvents, which makes it suitable for in vitro experiments. However, diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has some limitations as well. It has been found to exhibit poor bioavailability and rapid metabolism in vivo, which limits its potential as a therapeutic agent.
Future Directions
Diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has several potential future directions for research. One area of research could be the development of novel diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate derivatives with improved pharmacological properties. Another area of research could be the investigation of the mechanisms of action of diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate in various diseases. diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate could also be investigated for its potential as a therapeutic agent in other diseases such as neurodegenerative disorders and autoimmune diseases. Overall, diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has significant potential as a therapeutic agent and further research is needed to fully understand its pharmacological properties and potential applications.
Scientific Research Applications
Diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. diethyl 4-chloro-5-(phenylsulfinyl)cyclohexane-1,2-dicarboxylate has also been investigated for its potential as an anticancer agent, as it has been found to inhibit the proliferation of cancer cells in vitro.
properties
IUPAC Name |
diethyl 4-(benzenesulfinyl)-5-chlorocyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO5S/c1-3-23-17(20)13-10-15(19)16(11-14(13)18(21)24-4-2)25(22)12-8-6-5-7-9-12/h5-9,13-16H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFIVFGISYXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(CC1C(=O)OCC)Cl)S(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)

![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)
![(1S,9R)-11-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4720804.png)

![methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)

![6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4720840.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4720871.png)
![3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B4720874.png)
![6-methoxy-2,2',3,3',4,5',6',9-octahydrospiro[beta-carboline-1,4'-pyran] hydrochloride](/img/structure/B4720875.png)
